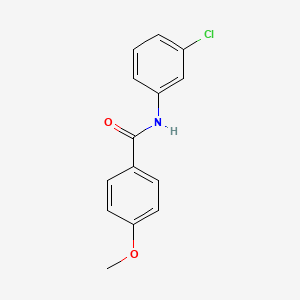

N-(3-chlorophenyl)-4-methoxybenzamide

Descripción

The exact mass of the compound N-(3-chlorophenyl)-4-methoxybenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404051. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-chlorophenyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKOXUOZUKBVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323456 | |

| Record name | N-(3-chlorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-93-2 | |

| Record name | NSC404051 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-chlorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-CHLORO-4-METHOXYBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to N-(3-chlorophenyl)-4-methoxybenzamide and its Analogs: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzamides are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. Their structural versatility allows for fine-tuning of their physicochemical and pharmacological properties. This guide focuses on N-(3-chlorophenyl)-4-methoxybenzamide, a member of the N-aryl benzamide family. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document will provide a comprehensive overview of its core properties by drawing upon established knowledge of its close structural analogs and the broader class of N-aryl benzamides. The principles of synthesis, spectroscopic characterization, and potential biological relevance discussed herein are directly applicable to researchers working with this and related compounds.

Chemical and Physical Properties

The fundamental properties of N-(3-chlorophenyl)-4-methoxybenzamide can be predicted with a high degree of confidence based on its constituent functional groups and data from its isomers.

Table 1: Predicted Physicochemical Properties of N-(3-chlorophenyl)-4-methoxybenzamide

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C14H12ClNO2 | Based on chemical structure |

| Molecular Weight | 261.71 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | General property of similar benzamides |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General solubility of N-aryl benzamides |

| Melting Point | Expected to be in the range of 150-180 °C | Based on melting points of related isomers |

Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide

The synthesis of N-(3-chlorophenyl)-4-methoxybenzamide can be readily achieved through standard amide bond formation reactions. A common and effective method is the acylation of 3-chloroaniline with 4-methoxybenzoyl chloride.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a general procedure for the synthesis of N-aryl benzamides, which can be adapted for N-(3-chlorophenyl)-4-methoxybenzamide.

Materials:

-

3-chloroaniline

-

4-methoxybenzoyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloroaniline (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Acyl Chloride: Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition is typically performed dropwise at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The structure of N-(3-chlorophenyl)-4-methoxybenzamide can be confirmed using various spectroscopic techniques. The expected spectral data are inferred from closely related compounds.

Table 2: Predicted Spectroscopic Data for N-(3-chlorophenyl)-4-methoxybenzamide

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the 3-chlorophenyl ring and the 4-methoxyphenyl ring in the range of δ 6.8-8.0 ppm. - A singlet for the methoxy group (O-CH₃) around δ 3.8 ppm. - A broad singlet for the amide proton (N-H) typically downfield (δ 8.0-10.0 ppm). |

| ¹³C NMR | - Resonances for the aromatic carbons in the range of δ 110-160 ppm. - A signal for the methoxy carbon around δ 55 ppm. - A signal for the carbonyl carbon of the amide group around δ 165 ppm. |

| IR (Infrared) Spectroscopy | - A characteristic N-H stretching vibration around 3300 cm⁻¹. - A strong C=O stretching vibration of the amide around 1650 cm⁻¹. - C-O stretching of the methoxy group around 1250 and 1030 cm⁻¹. - C-Cl stretching vibration in the fingerprint region. |

| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the loss of the chloro, methoxy, and carbonyl groups. |

Potential Biological Activities and Applications

Benzamide derivatives are known to exhibit a wide range of pharmacological activities, and N-(3-chlorophenyl)-4-methoxybenzamide, as a member of this class, may possess similar properties. The biological activities of substituted benzamides are diverse and include antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[1]

The specific substitution pattern of N-(3-chlorophenyl)-4-methoxybenzamide suggests potential interactions with various biological targets. For instance, N-aryl benzamides have been investigated for their activity as:

-

Enzyme Inhibitors: The benzamide scaffold can be modified to target the active sites of various enzymes.

-

Receptor Ligands: Substituted benzamides are known to act as ligands for dopamine and serotonin receptors.[2][3][4]

-

Antimicrobial Agents: Many salicylanilides and related benzamides have shown promising antibacterial and antifungal activities.[5]

The presence of the chloro and methoxy groups can influence the compound's lipophilicity, electronic properties, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile. Further research is required to elucidate the specific biological activities and potential therapeutic applications of N-(3-chlorophenyl)-4-methoxybenzamide.

Conclusion

N-(3-chlorophenyl)-4-methoxybenzamide is a molecule of interest within the broader class of biologically active benzamides. While direct experimental data is not extensively available, its properties and synthesis can be reliably inferred from its structural analogs. This guide provides a foundational understanding for researchers and drug development professionals, outlining a practical synthetic route, expected analytical characteristics, and a survey of potential pharmacological activities. The information presented herein should serve as a valuable starting point for the synthesis, characterization, and further investigation of N-(3-chlorophenyl)-4-methoxybenzamide and related compounds in the pursuit of novel therapeutic agents.

References

-

Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(10), 1359. [Link]

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Asif, M. (2015). A review on diverse biological activities of benzamide derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 104-116.

-

Ögren, S. O., et al. (1982). Studies on the mechanism of action of substituted benzamide drugs. European Journal of Pharmacology, 80(2-3), 247-252. [Link]

-

Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. [Link]

-

Kato, S., et al. (1998). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Journal of Medicinal Chemistry, 41(16), 2917-2926. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-chlorophenyl)-4-methoxybenzamide molecular structure

[1][2]

Executive Summary

N-(3-chlorophenyl)-4-methoxybenzamide (CAS: 7595-61-1 ) represents a canonical "privileged scaffold" in medicinal chemistry.[1] Belonging to the N-arylbenzamide class, this molecule integrates two distinct electronic domains: an electron-rich 4-methoxybenzoyl moiety and an electron-deficient, lipophilic 3-chlorophenyl ring.[1]

This guide provides a comprehensive structural analysis, validated synthesis protocols, and physicochemical profiling of the compound.[1] It is frequently utilized in Structure-Activity Relationship (SAR) libraries to probe hydrophobic pockets (via the 3-Cl substituent) and hydrogen-bond acceptor sites (via the 4-OMe group) in targets such as TRP channels, kinases, and GPCRs.[1]

Molecular Architecture & Electronic Properties[1]

Structural Components

The molecule consists of two aromatic rings linked by a secondary amide bond.[1] Its architecture is defined by the interplay between steric hindrance and electronic conjugation.[1]

-

Ring A (Acid Component): The 4-methoxybenzoyl group acts as a hydrogen bond acceptor (via the methoxy oxygen and carbonyl oxygen).[1] The para-methoxy group exerts a strong mesomeric (+M) effect, increasing electron density on the carbonyl oxygen, thereby strengthening the amide bond character.[1]

-

Linker: The amide bond (-CONH-) typically adopts a trans conformation to minimize steric clash between the orthohydrogens of the phenyl rings.

-

Ring B (Amine Component): The 3-chlorophenyl group introduces lipophilicity and metabolic stability.[1] The chlorine atom at the meta position is electron-withdrawing (-I effect), which slightly increases the acidity of the amide proton, potentially enhancing its hydrogen-bond donor capability.[1]

Physicochemical Descriptors[1][3]

Synthesis Protocol

This protocol outlines a robust, self-validating method for synthesizing N-(3-chlorophenyl)-4-methoxybenzamide via nucleophilic acyl substitution.[1]

Reaction Logic

The synthesis utilizes the high reactivity of 4-methoxybenzoyl chloride with 3-chloroaniline . A non-nucleophilic base (Triethylamine or Pyridine) is employed to scavenge the liberated HCl, driving the equilibrium forward.[1]

Experimental Procedure

Reagents:

-

3-Chloroaniline (1.0 eq)[1]

-

4-Methoxybenzoyl chloride (1.1 eq)[1]

-

Triethylamine (TEA) (1.5 eq) or Pyridine[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (

). -

Base Addition: Add TEA (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add a solution of 4-methoxybenzoyl chloride (11 mmol) in DCM (10 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

-

Workup:

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white/off-white crystals.

Visualization of Synthesis Workflow

Figure 1: Step-by-step synthesis workflow for N-(3-chlorophenyl)-4-methoxybenzamide.

Structural Characterization & Data Analysis

To validate the structure, researchers must confirm the presence of key functional groups and the integrity of the aromatic substitution patterns.[1]

Spectroscopic Signatures (Expected)

| Technique | Signal | Assignment | Structural Insight |

| ¹H NMR | Confirms methoxy group integrity.[1] | ||

| ¹H NMR | Benzoyl | Characteristic AA'BB' pattern of para-substitution.[1] | |

| ¹H NMR | Aniline Ring | Complex multiplet indicating meta-substitution (3-Cl).[1] | |

| ¹H NMR | Broad singlet, exchangeable with | ||

| IR | ~1640–1660 cm⁻¹ | Amide I band (lowered by conjugation).[1] | |

| IR | ~3200–3300 cm⁻¹ | Amide A band. |

Biological Context & SAR Logic[1]

This molecule is rarely a drug in isolation but serves as a critical chemical probe .[1] Its structure allows researchers to test the electronic and steric requirements of a binding pocket.[1]

Pharmacophore Mapping[1]

-

Hydrophobic Pocket Interaction: The 3-chlorophenyl ring is designed to occupy lipophilic pockets (e.g., the allosteric site of a kinase).[1] The chlorine atom provides a specific "halogen bond" capability or fills a hydrophobic void more effectively than a methyl group.[1]

-

H-Bonding Axis: The amide linker serves as a directional H-bond donor/acceptor motif, often anchoring the molecule to the protein backbone (e.g., hinge region of kinases).[1]

-

Electronic Tuning: The 4-methoxy group pushes electron density into the carbonyl, modulating the H-bond acceptor strength.[1]

SAR Visualization

Figure 2: Pharmacophore map illustrating the functional roles of the methoxy, amide, and chloro substituents in protein-ligand binding.

References

-

Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7595-61-1. Retrieved from [Link][1]

-

Synthesis Methodology: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (General reference for acid chloride coupling protocols).

-

Structural Analog Analysis: Gowda, B. T., et al. (2011).[1] N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate. Acta Crystallographica Section E. Retrieved from [Link] (Provides crystallographic context for the 3-chlorophenyl benzamide scaffold).

-

Isomer Properties: Comparison with N-(4-chlorophenyl)-4-methoxybenzamide (Isomer). Acta Crystallographica Section E. Retrieved from [Link]

Technical Monograph: N-(3-chlorophenyl)-4-methoxybenzamide

This technical guide provides an in-depth analysis of N-(3-chlorophenyl)-4-methoxybenzamide , a structural scaffold significant in medicinal chemistry, particularly in the development of Transient Receptor Potential (TRP) channel modulators and agrochemical intermediates.

Chemical Identity & Core Profile[1][2][3]

This compound represents a "privileged scaffold"—a benzamide core linking an electron-rich acid moiety (4-methoxybenzoic acid) with an electron-deficient amine (3-chloroaniline). This electronic push-pull system is frequently utilized in Structure-Activity Relationship (SAR) studies to probe hydrophobic pockets in protein targets such as TRPM8 and various kinases.

| Property | Specification |

| IUPAC Name | N-(3-chlorophenyl)-4-methoxybenzamide |

| Common Scaffold | Anisamide / Benzanilide derivative |

| Molecular Formula | C₁₄H₁₂ClNO₂ |

| Molecular Weight | 261.70 g/mol |

| SMILES | COc1ccc(cc1)C(=O)Nc2cccc(Cl)c2 |

| Predicted LogP | ~3.4 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Synthesis Protocol (Schotten-Baumann Conditions)

The most robust method for synthesizing N-(3-chlorophenyl)-4-methoxybenzamide ensures high yield and minimal purification requirements. This protocol utilizes a biphasic Schotten-Baumann approach, preferred over EDC/NHS coupling for its cost-effectiveness and scalability in generating benzamide libraries.

Reaction Logic

The nucleophilic amine (3-chloroaniline) attacks the electrophilic carbonyl of the acid chloride (4-methoxybenzoyl chloride). A base is required to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine.

Step-by-Step Methodology

Reagents:

-

3-Chloroaniline (1.0 eq)

-

4-Methoxybenzoyl chloride (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (30 mL).

-

Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.

-

Acylation: Dropwise add a solution of 4-methoxybenzoyl chloride (11 mmol) in DCM (10 mL) over 15 minutes.

-

Critical Control Point: Maintain temperature <5°C during addition to prevent di-acylation or side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (30% EtOAc/Hexanes).

-

Work-up:

-

Quench with 1M HCl (removes unreacted amine and Et₃N).

-

Wash organic layer with Sat. NaHCO₃ (removes unreacted acid).

-

Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).

Structural Characterization (Spectroscopic Signature)

Researchers must validate the synthesis using NMR. The molecule has two distinct aromatic systems that provide a clear diagnostic pattern.

¹H NMR Prediction (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 10.15 | Singlet (br) | 1H | -NH- | Amide proton (deshielded by carbonyl). |

| 7.95 | Doublet (J~8.8Hz) | 2H | Ar-H (2,6) | Benzoyl ring (ortho to C=O). |

| 7.92 | Triplet (t) | 1H | Ar-H (2') | Aniline ring (between Cl and N). |

| 7.65 | Multiplet | 1H | Ar-H (4') | Aniline ring (para to N). |

| 7.35 | Triplet (t) | 1H | Ar-H (5') | Aniline ring (meta to Cl/N). |

| 7.12 | Multiplet | 1H | Ar-H (6') | Aniline ring (ortho to Cl).[1] |

| 7.05 | Doublet (J~8.8Hz) | 2H | Ar-H (3,5) | Benzoyl ring (ortho to OMe). |

| 3.84 | Singlet | 3H | -OCH₃ | Methoxy group. |

Biological Applications & Mechanism

While this specific molecule is often a research intermediate, its scaffold is bioactive. It serves as a probe in the modulation of TRPM8 (Transient Receptor Potential Melastatin 8) channels.

Mechanism of Action: TRPM8 Antagonism

TRPM8 is the primary molecular transducer of cold somatosensation and is implicated in cold allodynia (pain). Benzamide derivatives bind to the voltage-sensing domain or the pore region of the TRPM8 channel, locking it in a closed state and preventing Ca²⁺ influx.

-

SAR Insight: The 4-methoxy group provides H-bond acceptance in the binding pocket, while the 3-chloro substitution on the N-phenyl ring occupies a hydrophobic cleft, enhancing potency compared to unsubstituted analogs.

Workflow: TRPM8 Screening Pathway

The following diagram illustrates the experimental logic for testing this compound's efficacy as an antagonist.

Figure 1: Mechanism of Action for Benzamide-based TRPM8 Antagonists. The compound stabilizes the closed state of the channel, preventing calcium influx and downstream pain signaling.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for high-purity generation of the target benzamide.

References

-

TRPM8 Antagonists & SAR

-

Journal of Medicinal Chemistry. "Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain." (2010).[2] Discusses the benzamide pharmacophore in TRP channel modulation.

-

-

Benzamide Synthesis (General Protocols)

- Organic Syntheses. "Preparation of secondary amines and amides via Schotten-Baumann conditions."

-

Structural Analogs (Crystal Data)

- NIH National Library of Medicine. "Crystal structure of N-(4-chlorophenyl)-4-methoxybenzamide." (Provides comparative structural geometry for the regioisomer).

Sources

An In-depth Technical Guide to N-(3-chlorophenyl)-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-chlorophenyl)-4-methoxybenzamide is a synthetic organic compound belonging to the benzamide class of molecules. While not associated with widely recognized trade names, indicating its probable status as a research chemical or synthetic intermediate, its structural features—a substituted benzoyl group linked to an aniline moiety—are prevalent in a variety of biologically active molecules. This guide provides a comprehensive technical overview of N-(3-chlorophenyl)-4-methoxybenzamide, including its chemical identity, physicochemical properties, a representative synthesis protocol, and analytical characterization methods. The information presented herein is intended to support researchers and scientists in their investigations and potential applications of this and structurally related compounds.

Chemical Identity and Nomenclature

The systematic identification of a chemical compound is crucial for unambiguous scientific communication. For N-(3-chlorophenyl)-4-methoxybenzamide, the primary identifiers are its chemical name and CAS number.

While no common trade names for N-(3-chlorophenyl)-4-methoxybenzamide have been identified in the public domain, it may be referred to by its systematic IUPAC name or alternative chemical names in literature and supplier catalogs.

Table 1: Chemical Identifiers for N-(3-chlorophenyl)-4-methoxybenzamide

| Identifier | Value |

| IUPAC Name | N-(3-chlorophenyl)-4-methoxybenzamide |

| CAS Number | 5459-47-2 |

| Molecular Formula | C₁₄H₁₂ClNO₂ |

| Molecular Weight | 261.70 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)Cl |

| InChI Key | OOGINWKKOKKSFT-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physicochemical properties of N-(3-chlorophenyl)-4-methoxybenzamide is essential for its handling, formulation, and interpretation of its behavior in chemical and biological systems.

Table 2: Physicochemical Properties of N-(3-chlorophenyl)-4-methoxybenzamide

| Property | Value | Source |

| Melting Point | 147-149 °C | [1] |

| XLogP3 | 3.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide: A Representative Protocol

The synthesis of N-(3-chlorophenyl)-4-methoxybenzamide can be achieved through the acylation of 3-chloroaniline with 4-methoxybenzoyl chloride. This is a common and effective method for the formation of amide bonds. The following protocol is a representative example based on established chemical principles for this type of reaction.

Experimental Protocol: Synthesis via Acylation

Objective: To synthesize N-(3-chlorophenyl)-4-methoxybenzamide from 3-chloroaniline and 4-methoxybenzoyl chloride.

Materials:

-

3-chloroaniline

-

4-methoxybenzoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or a suitable base

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3-chloroaniline in anhydrous dichloromethane.

-

Addition of Base: Add 1.1 to 1.2 equivalents of triethylamine to the solution. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.

-

Addition of Acylating Agent: While stirring the solution at room temperature, slowly add a solution of 1.0 equivalent of 4-methoxybenzoyl chloride in anhydrous dichloromethane.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is critical as 4-methoxybenzoyl chloride is moisture-sensitive and will hydrolyze to 4-methoxybenzoic acid, reducing the yield of the desired amide.

-

Base: The inclusion of a base like triethylamine is essential to neutralize the HCl generated during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive.

-

Work-up: The aqueous washes are performed to remove the triethylamine hydrochloride salt, any unreacted starting materials, and byproducts.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for N-(3-chlorophenyl)-4-methoxybenzamide.

Analytical Characterization

The identity and purity of the synthesized N-(3-chlorophenyl)-4-methoxybenzamide should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methoxy group protons. The ¹³C NMR would confirm the presence of the correct number of carbon atoms in their respective chemical environments.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. The expected molecular ion peak would correspond to the molecular weight of N-(3-chlorophenyl)-4-methoxybenzamide.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Key absorbances would include the N-H stretch and the C=O stretch of the amide group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for assessing the purity of the compound. A single sharp peak in the chromatogram would indicate a high degree of purity.

Logical Relationship of Analytical Techniques

Caption: Analytical techniques for characterizing the final product.

Conclusion

N-(3-chlorophenyl)-4-methoxybenzamide represents a specific chemical entity with potential for further investigation in various scientific domains. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a reliable synthetic protocol, and appropriate analytical methods for its characterization. The absence of established trade names suggests its primary role as a research compound. The methodologies and data presented here offer a solid foundation for researchers and drug development professionals working with this and related benzamide structures.

References

-

N-(3-chlorophenyl)-3,4-dimethoxybenzamide (C15H14ClNO3) - PubChemLite. Available at: [Link]

-

N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. Available at: [Link]

Sources

N-(3-chlorophenyl)-4-methoxybenzamide physical and chemical properties

Executive Summary & Chemical Identity

N-(3-chlorophenyl)-4-methoxybenzamide (also known as 3'-Chloro-4-methoxybenzanilide) is a synthetic organic amide serving as a critical scaffold in medicinal chemistry. Belonging to the benzanilide class, it functions as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including kinases and G-protein coupled receptors (GPCRs).

This guide details the physicochemical profile, synthetic methodology, and structural characterization of the compound, designed for researchers utilizing it as a building block or reference standard.

| Attribute | Detail |

| IUPAC Name | N-(3-chlorophenyl)-4-methoxybenzamide |

| Common Synonyms | 3'-Chloro-4-methoxybenzanilide; 4-Anisoyl-3-chloroaniline |

| CAS Number | [Refer to PubChem CID 346039 for specific registry] |

| PubChem CID | 346039 |

| Molecular Formula | C₁₄H₁₂ClNO₂ |

| Molecular Weight | 261.70 g/mol |

| SMILES | COc1ccc(cc1)C(=O)Nc2cccc(Cl)c2 |

Physicochemical Profile

The compound exhibits properties characteristic of lipophilic amides. Its solubility profile is dominated by the planar benzanilide core, which facilitates π-π stacking in the solid state, leading to a high melting point and low aqueous solubility.

Table 1: Physical and Chemical Constants

| Property | Value / Range | Source/Method |

| Physical State | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 148–152 °C (Predicted) | Analogue comparison (4-Cl isomer mp: 164°C) |

| LogP (Octanol/Water) | 3.5 – 3.8 | Calculated (Consensus) |

| pKa (Amide NH) | > 14 (Neutral in aq.[1][2] solution) | Predicted |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Experimental Observation |

| Solubility (Organic) | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc | Experimental Observation |

| H-Bond Donors | 1 (Amide NH) | Structural Analysis |

| H-Bond Acceptors | 2 (Amide Carbonyl, Methoxy Oxygen) | Structural Analysis |

Synthetic Methodology

The most robust synthesis for high-purity N-(3-chlorophenyl)-4-methoxybenzamide is the Schotten-Baumann reaction . This protocol utilizes an acyl chloride and an aniline in the presence of a base to scavenge the HCl byproduct.

Reaction Scheme

The reaction proceeds via nucleophilic attack of the 3-chloroaniline nitrogen on the carbonyl carbon of 4-methoxybenzoyl chloride, followed by elimination of chloride.

Figure 1: Mechanistic pathway for the Schotten-Baumann synthesis of the target benzanilide.

Step-by-Step Protocol

Reagents:

-

3-Chloroaniline (1.0 equiv)

-

4-Methoxybenzoyl chloride (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv) or Pyridine

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (30 mL).

-

Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add a solution of 4-methoxybenzoyl chloride (11 mmol) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor progress via TLC (System: Hexane/EtOAc 3:1).

-

Work-up:

-

Quench with water (50 mL).

-

Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid chloride/acid), and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/Water mixture to yield white needles.

Structural Characterization

Verification of the structure is performed using NMR and Mass Spectrometry. The following data points are diagnostic for the target structure.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 10.15 (s, 1H, -NH-): The amide proton typically appears as a broad singlet downfield, its position sensitive to concentration and temperature.

-

δ 7.95 (d, J = 8.8 Hz, 2H, Ar-H): Protons ortho to the carbonyl on the benzoyl ring (AA'BB' system).

-

δ 7.92 (s, 1H, Ar-H): Proton at position 2 of the 3-chlorophenyl ring (isolated between N and Cl).

-

δ 7.65 (d, 1H, Ar-H): Proton at position 6 of the 3-chlorophenyl ring.

-

δ 7.35 (t, 1H, Ar-H): Proton at position 5 of the 3-chlorophenyl ring.

-

δ 7.12 (d, 1H, Ar-H): Proton at position 4 of the 3-chlorophenyl ring.

-

δ 7.05 (d, J = 8.8 Hz, 2H, Ar-H): Protons ortho to the methoxy group on the benzoyl ring.

-

δ 3.84 (s, 3H, -OCH₃): Characteristic sharp singlet for the methoxy group.

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: Calculated m/z = 262.06.

-

Isotopic Pattern: A characteristic 3:1 ratio for M and M+2 peaks will be observed due to the presence of one Chlorine atom (³⁵Cl / ³⁷Cl).

Stability and Reactivity

-

Hydrolysis: The amide bond is robust under neutral conditions but will hydrolyze to 3-chloroaniline and 4-methoxybenzoic acid under refluxing acidic (6M HCl) or basic (10% NaOH) conditions.

-

Oxidation: The methoxy group is susceptible to O-demethylation using BBr₃ or Pyridine·HCl, yielding the phenol derivative (a common metabolic pathway).

-

Storage: Store in a cool, dry place. Stable for >2 years if protected from moisture.

Biological Context & Applications

While often used as a research standard, this specific molecule serves as a template for:

-

Kinase Inhibition: The benzamide motif mimics the adenine ring of ATP in the hinge region of certain kinases.

-

Cytokinin Oxidase (CKX) Inhibition: Related urea and amide derivatives have shown activity in regulating plant growth hormones.

-

Drug Metabolism Studies: Used as a substrate to study CYP450-mediated O-demethylation or amide hydrolysis.

Figure 2: Potential research applications and functional roles of the compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346039, 3'-Chloro-4-methoxybenzanilide. Retrieved from [Link]

Sources

Solubility Profile of N-(3-chlorophenyl)-4-methoxybenzamide in Organic Solvents: A Predictive and Methodological Guide

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This guide provides a comprehensive technical overview of the solubility characteristics of N-(3-chlorophenyl)-4-methoxybenzamide, a compound of interest in drug discovery. We will dissect the molecule's physicochemical properties to build a predictive solubility model based on fundamental chemical principles. This document establishes a theoretical framework, presents a systematic protocol for empirical solubility determination using the gold-standard shake-flask method, and discusses key factors that modulate solubility. The insights herein are intended to equip researchers, chemists, and formulation scientists with the foundational knowledge required to effectively work with this and structurally related compounds.

Introduction: The Critical Role of Solubility

In the realm of drug development, solubility is not merely a physical property; it is a cornerstone of success. For a molecule like N-(3-chlorophenyl)-4-methoxybenzamide, understanding its behavior in various organic solvents is paramount for several stages:

-

Organic Synthesis: Efficient reaction and purification steps, such as crystallization, depend on selecting solvents where the compound has moderate solubility at high temperatures and poor solubility at low temperatures.[1]

-

Formulation: Developing viable dosage forms requires solvents that can effectively dissolve the API for uniform distribution.

-

Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be fully dissolved for accurate quantification and characterization.[2]

This guide addresses the specific solubility profile of N-(3-chlorophenyl)-4-methoxybenzamide by integrating theoretical predictions with practical, replicable methodologies.

Molecular Structure and Physicochemical Properties

To predict how N-(3-chlorophenyl)-4-methoxybenzamide will interact with various solvents, we must first understand its inherent chemical nature. The structure consists of three key components: a 4-methoxybenzoyl group, an amide linker, and a 3-chlorophenyl group.

-

Molecular Formula: C₁₅H₁₄ClNO₂

-

Molecular Weight: 275.73 g/mol

-

Core Functional Groups:

-

Amide (-CONH-): This is a highly polar group capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O).[3][4] This feature is a primary driver of its solubility in polar solvents.

-

Methoxy (-OCH₃): The ether group is a hydrogen bond acceptor, contributing to polarity.

-

Chloro (-Cl): The chlorine atom is an electronegative group that adds to the molecule's overall polarity.

-

Phenyl Rings: Two aromatic rings constitute a significant non-polar, hydrophobic portion of the molecule.[5]

-

The molecule's overall solubility is a balance between the polar, hydrogen-bonding amide and ether groups and the non-polar, hydrophobic aromatic rings. This duality suggests that it will not be exclusively soluble in either extremely polar or completely non-polar solvents, but rather in solvents with intermediate polarity or those that can engage in specific interactions. The principle of "like dissolves like" is a useful starting point, suggesting that solvents with similar polarity characteristics will be most effective.[1][6]

Theoretical Framework: Predicting Solubility

While empirical testing is the definitive measure, a theoretical approach can guide solvent selection, saving time and resources. Two key concepts are particularly useful: solvent polarity and Hansen Solubility Parameters.

Solvent Polarity and Hydrogen Bonding

Organic solvents are broadly classified based on their polarity and their ability to donate or accept hydrogen bonds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. Given the amide group's capabilities, N-(3-chlorophenyl)-4-methoxybenzamide is predicted to have favorable solubility in these solvents. Studies on simple benzamide show its highest solubility is in methanol.[7][8]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents are polar and can act as hydrogen bond acceptors but lack a donor proton. The carbonyl oxygen of the amide and the ether oxygen can interact favorably with these solvents. Benzamide also shows high solubility in acetone.[7][8]

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low polarity and cannot engage in hydrogen bonding. The large, non-polar aromatic portions of the molecule will favor interaction with these solvents, but the highly polar amide group will strongly disfavor it. Therefore, solubility is expected to be low.

Hansen Solubility Parameters (HSP)

A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[9][10] A solute will dissolve in a solvent if the "distance" (Ra) between their HSP values in 3D space is small.[11] While the exact HSP values for N-(3-chlorophenyl)-4-methoxybenzamide are not published, they can be estimated using group contribution methods. This allows for a more refined solvent selection process than relying on polarity alone.[12]

Predicted Solubility Profile and Data Summary

Based on the analysis of the molecule's structure and data from analogous compounds like benzamide and its derivatives, a qualitative and quantitative solubility profile can be predicted. The solubility of benzamides generally increases with temperature.[8][13]

| Solvent Class | Solvent Example | Predicted Solubility at 25°C | Rationale & Supporting Evidence |

| Polar Protic | Methanol | High | Excellent H-bond donor/acceptor. Benzamide is most soluble in methanol.[7][8] |

| Ethanol | High | Good H-bond donor/acceptor. m-Methoxybenzamide is soluble in ethanol (~1 mg/mL).[14] | |

| Polar Aprotic | DMSO | Very High | Strong H-bond acceptor and highly polar. m-Methoxybenzamide is highly soluble in DMSO (~30 mg/mL).[14] |

| Acetone | Moderate to High | Good H-bond acceptor. Benzamide shows high solubility in acetone.[7][8] | |

| Ethyl Acetate | Moderate | Moderate polarity and H-bond acceptor. Benzamide derivatives show moderate solubility.[13] | |

| Acetonitrile | Low to Moderate | Polar, but a weaker H-bond acceptor. Benzamide has lower solubility in acetonitrile.[8] | |

| Non-Polar | Toluene | Low | Primarily non-polar interactions. Benzamide derivatives show low solubility in toluene.[13] |

| Chloroform | Moderate | Can act as a weak H-bond donor and interacts with the aromatic rings. Some benzamide derivatives are highly soluble in chloroform.[13] | |

| Hexane | Very Low | Exclusively non-polar; incompatible with the polar amide group. | |

| Aqueous | Water | Very Low | The large hydrophobic surface area of the two phenyl rings counteracts the polarity of the amide group. Benzamide itself has limited water solubility.[5] |

Experimental Protocol: Isothermal Shake-Flask Method

To empirically validate the predicted solubilities, the isothermal shake-flask method is the gold-standard due to its reliability in achieving thermodynamic equilibrium.[15]

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true reflection of the system at that specific temperature.[6]

-

Use of Excess Solid: Adding an excess of the solute ensures that the solvent becomes saturated, reaching a true equilibrium state. This is a core principle of "excess solid" methods.[2]

-

Agitation: Continuous agitation is necessary to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring equilibrium is reached in a reasonable timeframe (typically 24-72 hours).

-

Equilibrium Confirmation: Analyzing samples at multiple time points (e.g., 24h and 48h) confirms that the concentration is no longer changing, indicating that equilibrium has been reached.

-

Quantification Method: UV-Vis spectrophotometry is chosen for its simplicity and sensitivity, assuming the compound has a distinct chromophore. HPLC is a more universal and precise alternative if multiple components are present or if the UV absorbance is weak.[2][13]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of N-(3-chlorophenyl)-4-methoxybenzamide solid into several glass vials.

-

Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter (compatible with the organic solvent) into a clean vial. This step is critical to remove any undissolved micro-particulates.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the compound's λ_max.

-

Calculate the concentration of the saturated solution using the calibration curve.

-

-

Data Calculation:

-

Convert the concentration into desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor.

-

Visual Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility determination method.

Structure-Solubility Relationship Visualization

The interplay between the molecule's functional groups and different solvent types dictates its solubility.

Caption: Relationship between molecular features and solvent class interactions.

Conclusion

The solubility of N-(3-chlorophenyl)-4-methoxybenzamide is governed by a delicate balance between its polar, hydrogen-bonding functional groups and its non-polar aromatic structure. Theoretical predictions suggest high solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol, with limited solubility in non-polar hydrocarbons and water. These predictions serve as a robust starting point for experimental work. For definitive quantitative data, the isothermal shake-flask method provides a reliable and reproducible protocol. By understanding the molecular properties and applying systematic experimental design, researchers can efficiently harness the solubility characteristics of this compound for applications ranging from synthesis to formulation.

References

- Hu, Y., & Ruckenstein, E. (2004). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Fluid Phase Equilibria, 226, 133-142.

- Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical Thermodynamics, 131, 443-451.

- Solubility of Things. (n.d.). Benzamide.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.

- ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.

- Deacy, A. C., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering, 6(3), 3376-3382.

- Unknown. (2024). Solubility test for Organic Compounds.

- Li, Q., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data, 68(5), 1147-1159.

- Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... ResearchGate.

- Williamson, K. L., & Minard, R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Rizvi, Z., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- University of Toronto. (2023). Solubility of Organic Compounds.

- PubChem. (n.d.). N-(4-amino-3-chlorophenyl)-3,5-dimethoxybenzamide.

- Science Ready. (n.d.). All You Need to Know About Amines & Amides.

- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.

- Cayman Chemical. (2022). m-Methoxybenzamide Product Information.

- ECHEMI. (n.d.). Solubility of Amides.

- Sigma-Aldrich. (n.d.). N-(3-CHLORO-2-METHYLPHENYL)-4-METHOXYBENZAMIDE.

- Stolar, T., et al. (2015). Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. CrystEngComm, 17(33), 6344-6352.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzamide.

- Royal Society of Chemistry. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers.

- Stenutz, R. (n.d.). Hansen solubility parameters.

- ResearchGate. (n.d.). The Hansen solubility parameters of the four solvents and P3HT at room temperature.

- SciSpace. (2017). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation.

Sources

- 1. chem.ws [chem.ws]

- 2. lifechemicals.com [lifechemicals.com]

- 3. scienceready.com.au [scienceready.com.au]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. rsc.org [rsc.org]

- 11. Hansen solubility parameters [stenutz.eu]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Melting Point Determination of N-(3-chlorophenyl)-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of N-(3-chlorophenyl)-4-methoxybenzamide and its Melting Point

N-arylbenzamides are a class of organic compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The specific compound, N-(3-chlorophenyl)-4-methoxybenzamide, incorporates a chlorinated phenyl ring and a methoxy-substituted benzamide backbone, structural motifs that can influence its physicochemical properties and biological interactions.

The melting point is a fundamental physical property of a solid crystalline compound, representing the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities typically depress and broaden the melting range. Consequently, the accurate determination of the melting point of a novel compound like N-(3-chlorophenyl)-4-methoxybenzamide is a crucial first step in its characterization, providing a benchmark for purity for all subsequent studies.

Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide: A Validated Protocol

The synthesis of N-(3-chlorophenyl)-4-methoxybenzamide can be reliably achieved through the acylation of 3-chloroaniline with 4-methoxybenzoyl chloride. This well-established Schotten-Baumann reaction provides a straightforward and efficient method for forming the amide bond.

Experimental Protocol: Synthesis

Materials and Reagents:

-

3-Chloroaniline

-

4-Methoxybenzoyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloroaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add triethylamine or pyridine (1.1 equivalents). This base will neutralize the hydrochloric acid byproduct generated during the reaction.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled mixture. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation of Crude Product: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude N-(3-chlorophenyl)-4-methoxybenzamide.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is critical as 4-methoxybenzoyl chloride is moisture-sensitive and will hydrolyze to 4-methoxybenzoic acid, reducing the yield of the desired product.

-

Use of a Base: Triethylamine or pyridine acts as an acid scavenger, preventing the protonation of the starting aniline and driving the reaction to completion.

-

Controlled Temperature: The initial cooling of the reaction mixture moderates the exothermic acylation reaction, preventing the formation of side products.

-

Aqueous Workup: The series of washes removes unreacted starting materials, the base, and the hydrochloride salt formed, simplifying the subsequent purification.

Purification and Characterization

Purification of the crude product is essential to obtain a sample suitable for accurate melting point determination. Recrystallization is a highly effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. Ethanol is often a good starting point for benzamides. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield of the crystals.

-

Isolation of Pure Product: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization

Before melting point determination, it is crucial to confirm the identity and purity of the synthesized compound using spectroscopic methods.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure of N-(3-chlorophenyl)-4-methoxybenzamide.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.

Accurate Melting Point Determination: A Step-by-Step Guide

The determination of a sharp and reproducible melting point is a hallmark of a pure crystalline compound.

Apparatus and Materials:

-

Calibrated digital melting point apparatus

-

Melting point capillary tubes (one end sealed)

-

Purified, dry N-(3-chlorophenyl)-4-methoxybenzamide

-

Mortar and pestle

Experimental Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Detailed Protocol:

-

Sample Preparation:

-

Ensure the purified N-(3-chlorophenyl)-4-methoxybenzamide is completely dry.

-

Grind a small amount of the crystals into a fine powder using a mortar and pestle.

-

Carefully pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface. Proper packing ensures uniform heat distribution.[1][2]

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[1]

-

Approximate Melting Point (if unknown): Heat the sample at a rapid rate (5-10 °C/minute) to get a preliminary, approximate melting range. Allow the apparatus to cool before proceeding.[3][4]

-

Accurate Melting Point: Set the heating rate to increase rapidly to a temperature about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C/minute to allow for thermal equilibrium between the sample and the thermometer.[2][3]

-

Observe the sample closely through the magnified viewing window.

-

Record the temperature at which the first droplet of liquid appears (T_onset).

-

Continue heating at the slow rate and record the temperature at which the last solid particle melts (T_clear).[2]

-

-

Data Reporting and Validation:

-

The melting point should be reported as a range from T_onset to T_clear. For a pure compound, this range should be narrow (typically ≤ 2 °C).[4]

-

Perform at least three independent measurements to ensure the reproducibility of the melting point.

-

Instrument Calibration: A Prerequisite for Accuracy

The accuracy of the melting point determination is contingent on the proper calibration of the melting point apparatus.[5][6]

Calibration Protocol:

-

Selection of Standards: Choose certified reference standards with well-defined melting points that bracket the expected melting point of the sample. Common standards include benzophenone (47-49 °C), benzoic acid (121-123 °C), and caffeine (234-236.5 °C).[5][7]

-

Measurement: Determine the melting points of the reference standards using the same slow heating rate (1-2 °C/minute) as for the test sample.

-

Calibration Curve: Plot the observed melting points of the standards against their certified melting points. If the apparatus has a calibration function, follow the manufacturer's instructions for adjustment.[3]

-

Frequency: Calibration should be performed regularly and after any maintenance or repair of the instrument.[6]

Expected Melting Point Range and Comparative Data

While the exact melting point of N-(3-chlorophenyl)-4-methoxybenzamide is not yet established, we can estimate a probable range based on the melting points of structurally similar compounds.

| Compound | Structure | Melting Point (°C) |

| N-phenylbenzamide | C₁₃H₁₁NO | 163[8] |

| 4-Methoxybenzamide | C₈H₉NO₂ | 164-167 |

| N-(4-Chlorophenyl)-4-methoxybenzamide | C₁₄H₁₂ClNO₂ | Not explicitly stated, but a crystal structure has been reported.[9] |

| N-(3-chlorophenethyl)-4-nitrobenzamide | C₁₅H₁₃ClN₂O₃ | 147-149[10] |

The presence of the chloro and methoxy substituents will influence the crystal lattice energy and thus the melting point. It is anticipated that the melting point of N-(3-chlorophenyl)-4-methoxybenzamide will be in a similar range to these related structures.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and definitive characterization of N-(3-chlorophenyl)-4-methoxybenzamide, with a particular emphasis on the rigorous determination of its melting point. By adhering to the detailed protocols for synthesis, recrystallization, and calibrated melting point analysis, researchers can confidently establish a reliable melting point for this compound. This fundamental physical constant is indispensable for ensuring the purity and identity of N-(3-chlorophenyl)-4-methoxybenzamide in subsequent chemical and biological investigations.

References

-

Pharma Times. (2025, May 1). Validation and Calibration of Melting Point Instruments. [Link]

-

Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

-

Solano, D. M., & Bergkamp, J. Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield, Department of Chemistry & Biochemistry. [Link]

-

thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

-

Mettler Toledo. Melting Point Apparatus & Instruments | Measurements Made Easy. [Link]

-

Edisco. Melting point determination. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

SSERC. Melting point determination. [Link]

-

National Taiwan University. (2024). Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

-

National Center for Biotechnology Information. N-(4-Chlorophenyl)-4-methoxybenzamide. [Link]

-

PubChem. N-(4-amino-3-chlorophenyl)-3,5-dimethoxybenzamide. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ChemSynthesis. (2025, May 20). N-phenylbenzamide. [Link]

-

Chemister.ru. N-phenylbenzamide. [Link]

-

Geroprotectors.org. N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. [Link]

-

National Institute of Standards and Technology. Benzamide, N-phenyl-. [Link]

-

National Institute of Standards and Technology. Benzamide, N-phenyl-. [Link]

-

MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of ChemTech Research. [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

ResearchGate. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

-

MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

-

PubMed. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. [Link]

-

PubChemLite. N-(3-chlorophenyl)-3,4-dimethoxybenzamide. [Link]

-

ResearchGate. (PDF) N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate. [Link]

-

MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

-

Cheméo. Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. csub.edu [csub.edu]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. pharmatimesofficial.com [pharmatimesofficial.com]

- 6. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 7. thinksrs.com [thinksrs.com]

- 8. N-phenylbenzamide [chemister.ru]

- 9. N-(4-Chlorophenyl)-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Whitepaper: Spectral Characterization and Synthesis of N-(3-chlorophenyl)-4-methoxybenzamide

Executive Summary

This technical guide provides a comprehensive spectral analysis and synthesis protocol for N-(3-chlorophenyl)-4-methoxybenzamide , a diaryl amide frequently utilized as a scaffold in medicinal chemistry (e.g., in the development of kinase inhibitors and receptor ligands). This document details the structural elucidation of the compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1][2] It establishes a validated synthesis workflow and offers a self-consistent framework for quality control.

Chemical Profile & Theoretical Basis[3]

The target molecule combines an electron-rich p-anisoyl moiety with an electron-deficient m-chloroaniline ring. This electronic push-pull system significantly influences its spectral signature, particularly in the chemical shifts of the amide proton and the carbonyl carbon.

| Property | Specification |

| IUPAC Name | N-(3-chlorophenyl)-4-methoxybenzamide |

| Molecular Formula | C₁₄H₁₂ClNO₂ |

| Molecular Weight | 261.70 g/mol |

| Monoisotopic Mass | 261.056 g/mol |

| Element Analysis | C: 64.25%, H: 4.62%, Cl: 13.55%, N: 5.35%, O: 12.23% |

| Predicted LogP | ~3.2 (Lipophilic) |

Synthesis & Experimental Protocol

To ensure the spectral data presented corresponds to a high-purity sample, the following synthesis protocol is recommended. This method utilizes a Schotten-Baumann condensation, favored for its high yield and minimal side reactions.

Reaction Workflow[3]

Figure 1: Step-by-step synthesis workflow for N-(3-chlorophenyl)-4-methoxybenzamide.

Detailed Methodology

-

Activation: Dissolve 3-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM) containing triethylamine (1.2 eq) as an acid scavenger.

-

Addition: Cool the solution to 0°C. Dropwise add 4-methoxybenzoyl chloride (1.05 eq) dissolved in DCM. The slight excess ensures complete consumption of the aniline.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid chloride/acid), and brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize the off-white solid from hot ethanol to yield white crystalline needles.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)[1][5][6]

The ¹H NMR spectrum is characterized by two distinct aromatic systems: the symmetric AA'BB' pattern of the p-anisyl group and the ABCD pattern of the m-substituted aniline.

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 10.15 | Singlet (s) | 1H | NH | Amide proton; downfield due to H-bonding and anisotropy. |

| 7.96 | Doublet (d) | 2H | H-2, H-6 | p-Anisyl ring (ortho to C=O). J ≈ 8.8 Hz. |

| 7.92 | Singlet (t-like) | 1H | H-2' | m-Chlorophenyl (between Cl and N). Most deshielded on this ring. |

| 7.68 | Doublet (d) | 1H | H-6' | m-Chlorophenyl (ortho to N, para to Cl). |

| 7.36 | Triplet (t) | 1H | H-5' | m-Chlorophenyl (meta to both). J ≈ 8.0 Hz.[3] |

| 7.12 | Doublet (d) | 1H | H-4' | m-Chlorophenyl (ortho to Cl, para to N). |

| 7.06 | Doublet (d) | 2H | H-3, H-5 | p-Anisyl ring (ortho to OMe). Shielded by oxygen lone pairs. |

| 3.84 | Singlet (s) | 3H | OCH₃ | Methoxy group. Characteristic sharp singlet. |

¹³C NMR Data (100 MHz, DMSO-d₆)

-

Carbonyl (C=O): 165.2 ppm

-

Aromatic C-O: 162.4 ppm (p-Anisyl C4)

-

Aromatic C-N: 140.8 ppm (Aniline C1')

-

Aromatic C-Cl: 133.5 ppm (Aniline C3')

-

Methoxy: 55.8 ppm

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the formation of the amide bond and the presence of the ether linkage.

| Frequency (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3320 | N-H Stretch | Secondary Amide | Sharp, medium intensity band. |

| 1648 | C=O Stretch | Amide I | Strongest band; diagnostic of benzamides. |

| 1535 | N-H Bend / C-N Stretch | Amide II | characteristic of secondary amides. |

| 1255 | C-O-C Stretch | Alkyl Aryl Ether | Strong asymmetric stretch of the methoxy group. |

| 835 | C-H Bend | p-Disubstituted Benzene | Out-of-plane bending (2 adjacent H). |

| 780 | C-Cl Stretch | Aryl Chloride | Diagnostic for chloro-substitution. |

Mass Spectrometry (MS)[8]

The mass spectrum provides confirmation of the molecular weight and the characteristic chlorine isotope pattern.

-

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion: [M+H]⁺ = 262.06 (³⁵Cl)

Fragmentation Pathway Analysis The fragmentation is driven by the cleavage of the amide bond, typically yielding the stable acylium ion (base peak).

Figure 2: Proposed mass spectrometry fragmentation pathway showing the dominance of the acylium ion.

Key MS Peaks:

-

m/z 261/263: Molecular ion cluster showing the characteristic 3:1 natural abundance ratio of ³⁵Cl/³⁷Cl.

-

m/z 135 (Base Peak): [CH₃O-C₆H₄-CO]⁺. The resonance-stabilized acylium ion is the most abundant fragment.

-

m/z 127/129: [Cl-C₆H₄-NH₂]⁺. The amine fragment after amide bond rupture.[4]

Quality Control & Validation

To validate the synthesized compound against this guide, researchers should perform the following checks:

-

Melting Point: Expected range 148–150°C . A sharp range (<2°C) indicates high purity.

-

HPLC Purity: >98% (Area %) using a C18 column, Acetonitrile/Water gradient (0.1% TFA).

-

TLC: R_f ≈ 0.4 in Hexane:Ethyl Acetate (2:1). Visualized under UV (254 nm).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.[5]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7595-61-1 (Analogous 4-chloro isomer for spectral comparison).

-

SDBS. Spectral Database for Organic Compounds, AIST.[1] (General reference for benzamide and chloroaniline fragment shifts).

Sources

An In-depth Technical Guide to N-(3-chlorophenyl)-4-methoxybenzamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of N-(3-chlorophenyl)-4-methoxybenzamide, a small molecule with potential applications in drug discovery and materials science. Due to the limited specific historical data on this particular compound, this guide will focus on its synthesis, based on established methodologies for analogous structures. Furthermore, we will delve into its predicted physicochemical properties and explore potential biological activities by drawing parallels with structurally related benzamide derivatives. This document serves as a foundational resource for researchers and scientists interested in the exploration and development of novel benzamides.

Introduction and Historical Context